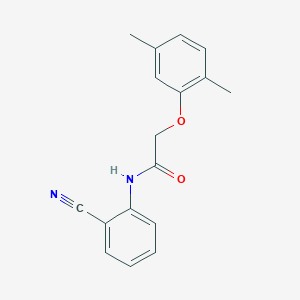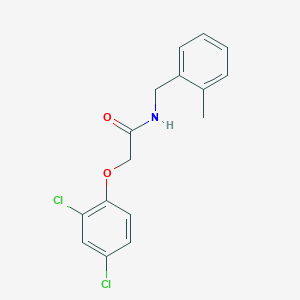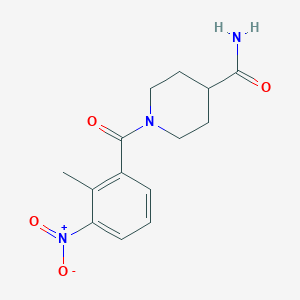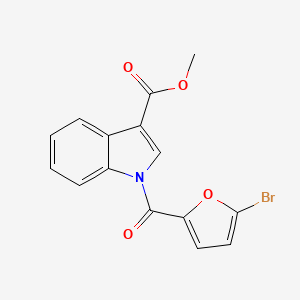
N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as DCPAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DCPAA is a small molecule that has been synthesized through a multi-step process, and its chemical structure has been confirmed through various analytical techniques.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide is not fully understood. However, it is believed that N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of various enzymes, such as COX-2 and iNOS. Additionally, N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide in lab experiments is its high potency and specificity. N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have a low toxicity profile, making it a safe candidate for in vivo studies. However, one of the limitations of using N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide. One potential direction is the development of N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide derivatives that have improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide and to determine its potential applications in the treatment of various diseases. Finally, future studies should focus on the safety and toxicity profile of N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide in vivo.
Méthodes De Synthèse
N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenol with cyanogen bromide to form 2,5-dimethylphenyl cyanide. This intermediate is then reacted with chloroacetic acid to form 2-(2,5-dimethylphenoxy)acetonitrile, which is subsequently hydrolyzed to form N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-8-13(2)16(9-12)21-11-17(20)19-15-6-4-3-5-14(15)10-18/h3-9H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMJQASEHYYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)

![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)


![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)

![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)